molecular formula C22H20N2O5S B3657662 Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B3657662
M. Wt: 424.5 g/mol
InChI Key: HFJHUJOAXBSWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Amidation: The formation of an amide bond between the nitrobenzoyl group and the thiophene ring.

    Esterification: The final step involves the esterification of the carboxylate group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and ethyl groups can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents like bromine or chlorine, Lewis acids like aluminum chloride.

    Hydrolysis: Hydrochloric acid or sodium hydroxide.

Major Products

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated derivatives.

    Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents due to its biological activity.

    Materials Science: Thiophene derivatives are used in the development of organic semiconductors and conductive polymers.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzoate
  • Ethyl 2-[(2-nitrobenzoyl)amino]benzoate

Uniqueness

Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring specific electronic characteristics, such as organic semiconductors and conductive polymers.

Properties

IUPAC Name

ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O5S/c1-3-17-18(14-9-6-5-7-10-14)19(22(26)29-4-2)21(30-17)23-20(25)15-11-8-12-16(13-15)24(27)28/h5-13H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHUJOAXBSWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Reactant of Route 3
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Reactant of Route 4
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Reactant of Route 5
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate
Reactant of Route 6
Ethyl 5-ethyl-2-[(3-nitrobenzoyl)amino]-4-phenylthiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.